

Spectroscopic and Structural Elucidation of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: *B12372433*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methoxyanhydrovobasinediol**, an indole alkaloid isolated from *Gelsemium elegans*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature that first reported the compound's structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Methoxyanhydrovobasinediol**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This information is essential for the unambiguous identification of the molecule.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of **N-Methoxyanhydrovobasinediol**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon No.	Chemical Shift (δ) ppm	Multiplicity
2	100.3	d
3	51.5	t
5	53.0	t
6	35.6	t
7	55.4	s
8	134.1	s
9	120.7	d
10	122.5	d
11	111.9	d
12	143.1	s
13	142.8	s
14	49.3	d
15	34.7	d
16	48.1	d
18	12.3	q
19	121.2	d
20	133.2	s
21	67.2	t
N-CH ₃	43.1	q
N-OCH ₃	63.9	q

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the proton environment within the molecule, providing valuable information about connectivity and stereochemistry through chemical shifts and coupling

constants.

Proton(s)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	5.37	s	
H-3 α	3.28	m	
H-3 β	2.89	m	
H-5 α	3.55	m	
H-5 β	3.10	m	
H-6 α	2.22	m	
H-6 β	1.95	m	
H-9	7.28	d	7.5
H-10	7.12	t	7.5
H-11	7.45	d	7.5
H-14	2.53	m	
H-15	2.81	m	
H-16	2.41	m	
H-18	1.69	d	6.5
H-19	5.45	q	6.5
H-21 α	4.18	d	11.5
H-21 β	4.08	d	11.5
N-CH ₃	2.61	s	
N-OCH ₃	3.95	s	

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Methoxyanhydrovobasinediol**.

Technique	Ionization Mode	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
High-Resolution Mass Spectrometry (HRMS)	Electron Impact (EI)	338.1994	323, 307, 279, 184, 156

Infrared (IR) Spectroscopic Data

The infrared spectrum indicates the presence of specific functional groups within the molecule.

Wavenumber (cm ⁻¹)	Description of Vibration
3400	O-H stretch (hydroxyl group)
1610, 1460	Aromatic C=C stretching

Experimental Protocols

The following are generalized experimental protocols based on standard practices for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Sample Preparation: Samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. Standard pulse sequences were used to obtain one-dimensional spectra. For structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would typically be performed.

Mass Spectrometry (MS)

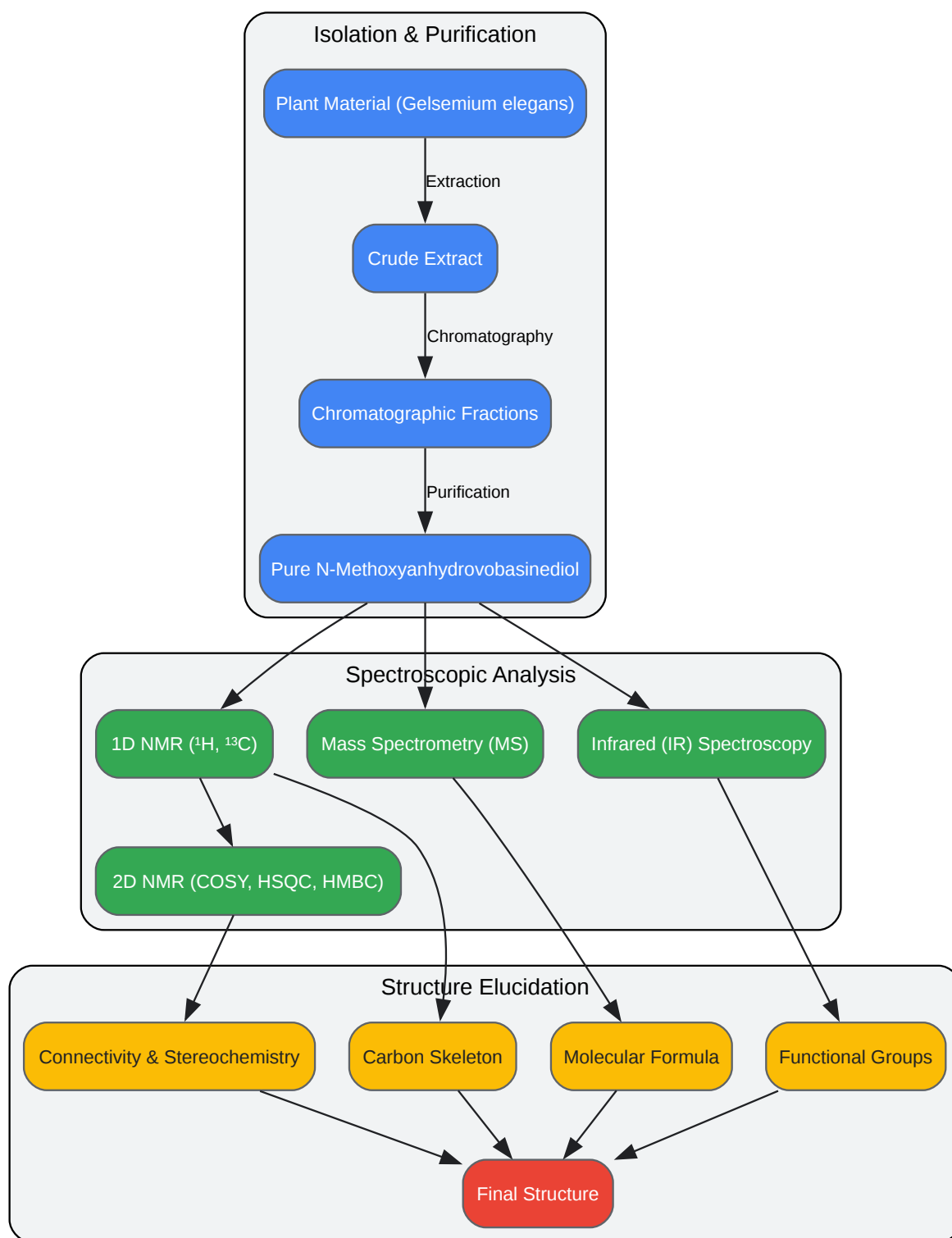
- Instrumentation: High-resolution mass spectra were obtained on a double-focusing mass spectrometer.
- Ionization Method: Electron Impact (EI) ionization was used to generate the molecular ion and fragment ions.
- Sample Introduction: The purified sample was introduced directly into the ion source.

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.
- Sample Preparation: The sample was prepared as a thin film on a potassium bromide (KBr) disk.
- Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm^{-1}).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like **N-Methoxyanhydrovobasinediol**, highlighting the logical relationship between the different analytical techniques.



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General workflow for natural product isolation and characterization.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of N-Methoxyanhydrovobasinediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12372433#n-methoxyanhydrovobasinediol-spectroscopic-data-nmr-ms-ir>]

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com